

Application Note: In Vitro H⁺/K⁺-ATPase Inhibition Assay for Linaprazan Glurate

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Compound of Interest

Compound Name: Linaprazan Glurate

Cat. No.: B8818405

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Introduction

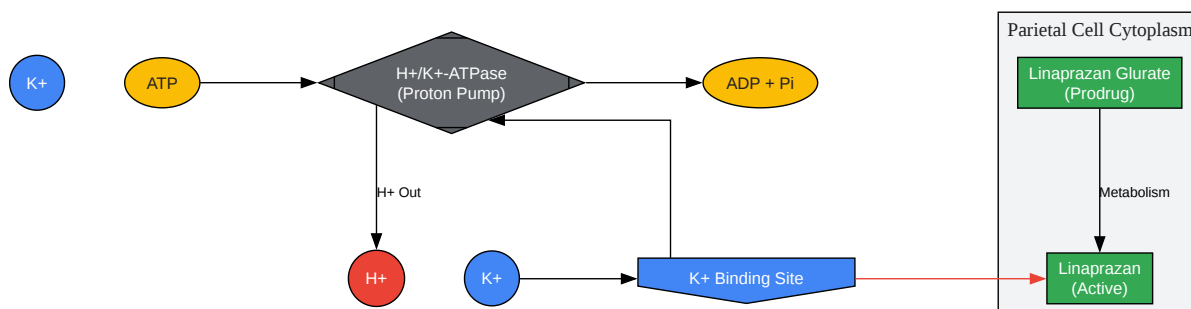
Linaprazan glurate (X842) is a prodrug of linaprazan, a potent and reversible potassium-competitive acid blocker (P-CAB).^{[1][2][3][4]} P-CABs represent a distinct class of drugs for managing acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the gastric H⁺/K⁺-ATPase (proton pump), P-CABs function through a different mechanism.^[5] They competitively and reversibly inhibit the proton pump by blocking the potassium (K⁺) binding site, which is the final step in the gastric acid secretion pathway. A key advantage of this mechanism is that P-CABs do not require acid-mediated activation, allowing for a more rapid onset of action compared to PPIs.

The in vitro H⁺/K⁺-ATPase inhibition assay is a fundamental tool for characterizing the pharmacological properties of P-CABs like **linaprazan glurate**. This assay is crucial for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and for understanding its direct interaction with the target enzyme. This document provides a detailed protocol for performing this assay, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: P-CABs

The secretion of gastric acid is driven by the H⁺/K⁺-ATPase enzyme found in the parietal cells of the stomach lining. This enzyme actively pumps hydrogen ions (H⁺) into the gastric lumen in exchange for potassium ions (K⁺). **Linaprazan glurate** is metabolized to its active form, linaprazan, which then accumulates in the acidic environment of the parietal cell canaliculi.

There, it binds ionically and reversibly to the K⁺ binding site on the luminal side of the H⁺/K⁺-ATPase, preventing the conformational changes necessary for proton translocation and thereby inhibiting acid secretion.



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Caption: **Linaprazan glurate** action on the gastric H⁺/K⁺-ATPase.

Quantitative Data Summary

The inhibitory potency of **linaprazan glurate** and its active metabolite, linaprazan, has been quantified and compared to other P-CABs. The data clearly shows that **linaprazan glurate** (X842) itself is a weak inhibitor, consistent with its role as a prodrug, while the active metabolite, linaprazan, is significantly more potent.

Compound	IC50 (nM)	95% Confidence Interval (nM)	Notes
Linaprazan Glurate (X842)	436.20	227.3–806.6	Prodrug with weak in vitro activity.
Linaprazan (Active Metabolite)	40.21	24.02–66.49	Active form with potent inhibitory activity.
Vonoprazan (Comparator)	17.15	10.81–26.87	A potent P-CAB used as a positive control.

Data sourced from in vitro assays using H⁺/K⁺-ATPase from rabbit gastric glands in the presence of K⁺.

Experimental Protocols

This section details the methodology for preparing the enzyme source and conducting the inhibition assay.

Part 1: Preparation of H⁺/K⁺-ATPase Enriched Microsomes

This protocol describes the isolation of microsomal vesicles enriched with H⁺/K⁺-ATPase from a mammalian stomach, which serves as the enzyme source.

Materials:

- Fresh rabbit or sheep stomach
- Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
- Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
- Dounce or Teflon-glass homogenizer
- Refrigerated centrifuge and ultracentrifuge

- Bradford assay reagents

Procedure:

- **Tissue Preparation:** Immediately after excision, wash the stomach with ice-cold saline. Scrape the gastric mucosa from the underlying muscle layer.
- **Homogenization:** Place the mucosal scrapings in 5-10 volumes of ice-cold Homogenization Buffer and homogenize thoroughly.
- **Low-Speed Centrifugation:** Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
- **High-Speed Centrifugation:** Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
- **Washing and Resuspension:** Discard the supernatant. Resuspend the microsomal pellet in Resuspension Buffer and repeat the high-speed centrifugation step to wash the microsomes.
- **Final Preparation:** Resuspend the final pellet in a minimal volume of Resuspension Buffer.
- **Protein Quantification:** Determine the total protein concentration of the microsomal preparation using the Bradford assay.
- **Storage:** Aliquot the enzyme preparation and store at -80°C until use.

Part 2: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay measures enzyme activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method.

Materials:

- H⁺/K⁺-ATPase enriched microsomes (from Part 1)
- **Linaprazan glurate** stock solution (in DMSO) and serial dilutions
- Positive control (e.g., Vonoprazan or Linaprazan)

- Assay Buffer: 20-40 mM Tris-HCl, pH 7.4
- Reagents: 2 mM ATP, 2 mM MgCl₂, 10 mM KCl
- Reaction Stop Solution: 10% Trichloroacetic Acid (TCA) or Malachite Green Reagent
- Phosphate standard solution
- 96-well microplate and microplate reader

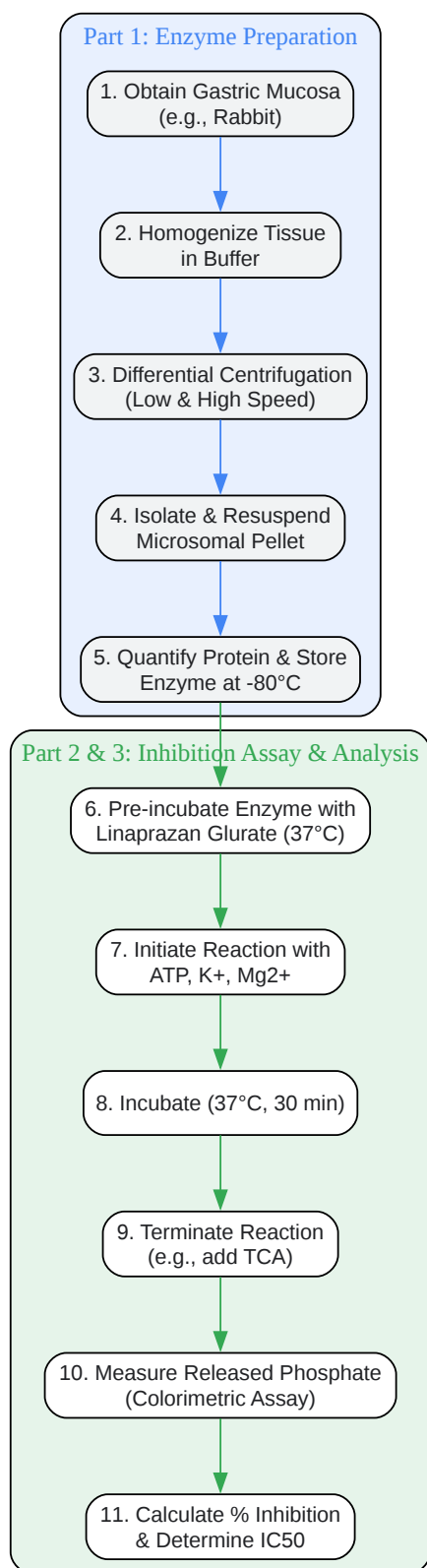
Procedure:

- Preparation: Prepare serial dilutions of **Linaprazan glurate** and control inhibitors in the assay buffer.
- Pre-incubation: In a 96-well plate, add the H⁺/K⁺-ATPase enzyme preparation to wells containing varying concentrations of **Linaprazan glurate**, vehicle control (DMSO), and positive control. Pre-incubate the plate at 37°C for 30-60 minutes.
- Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP, MgCl₂, and KCl to each well. The final volume should be consistent across all wells.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., cold 10% TCA or Malachite Green Reagent). If using TCA, centrifuge the plate to pellet the precipitated protein.
- Color Development: If using a colorimetric reagent like Malachite Green, allow 15 minutes at room temperature for color to develop.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

Part 3: Data Analysis

- Phosphate Quantification: Use the absorbance readings from the phosphate standard curve to determine the concentration of Pi released in each well.

- Calculate Percent Inhibition: Determine the percent inhibition of H⁺/K⁺-ATPase activity for each inhibitor concentration using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
- Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.



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Caption: Experimental workflow for the H⁺/K⁺-ATPase inhibition assay.

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